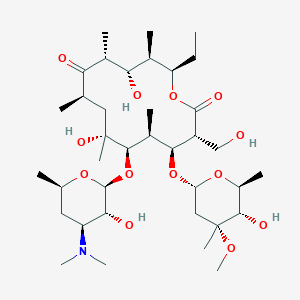

Erythromycin G

Description

Propriétés

Formule moléculaire |

C37H67NO13 |

|---|---|

Poids moléculaire |

733.9 g/mol |

Nom IUPAC |

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13/c1-13-26-20(4)29(41)21(5)28(40)18(2)15-36(8,45)33(51-35-30(42)25(38(10)11)14-19(3)47-35)22(6)31(24(17-39)34(44)49-26)50-27-16-37(9,46-12)32(43)23(7)48-27/h18-27,29-33,35,39,41-43,45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23+,24-,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1 |

Clé InChI |

ZQLOQWOXRVAVOI-NUNOGRHOSA-N |

SMILES isomérique |

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C |

SMILES canonique |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |

Synonymes |

4-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-14-ethyl-7,12-dihydroxy-3-hydroxymethyl-5,7,9,11,13-pentametehyl-6-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)oxacyclotetradecane-2,10-dione erythromycin G |

Origine du produit |

United States |

Foundational & Exploratory

The Structural Elucidation of Erythromycin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin G is a naturally occurring macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Its structural elucidation, a critical step in understanding its biological activity and potential for drug development, has been accomplished through a combination of advanced spectroscopic and crystallographic techniques. This technical guide provides an in-depth overview of the methodologies employed in the determination of this compound's chemical structure, including its isolation, purification, and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Detailed experimental protocols and data interpretation are presented to serve as a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.

Introduction

Erythromycins are a class of macrolide antibiotics with a broad spectrum of activity against Gram-positive bacteria. They are characterized by a 14-membered macrocyclic lactone ring to which one or more deoxy sugars are attached. This compound is a minor congener produced during the fermentation of Saccharopolyspora erythraea and is structurally distinct from the more abundant Erythromycin A. The definitive structure of this compound was established as a derivative of Erythromycin B, featuring a key hydroxylation at the C-16 methyl group.[1] This modification has implications for its biosynthetic pathway and pharmacological properties. This guide will detail the scientific journey of its structural determination.

Isolation and Purification of this compound

The initial step in the structural elucidation of a natural product is its isolation from the producing organism and subsequent purification to obtain a homogenous sample. For this compound, this involves fermentation of Saccharopolyspora erythraea, followed by extraction and chromatographic separation.

Fermentation of Saccharopolyspora erythraea

Saccharopolyspora erythraea is cultured in a suitable nutrient-rich medium to promote the production of erythromycins. Fermentation conditions are optimized to enhance the yield of the desired minor congeners, including this compound.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture of Saccharopolyspora erythraea is prepared by inoculating a suitable agar slant into a seed medium and incubating at 34°C for 2 days with shaking.

-

Production Fermentation: The seed culture is then transferred to a larger production medium containing sources of carbon (e.g., corn starch, dextrin), nitrogen (e.g., soybean flour, corn steep liquor), and mineral salts. The fermentation is carried out at 34°C with controlled aeration and agitation for 6-7 days.

-

Precursor Feeding: To potentially enhance the yield of specific erythromycin analogues, precursor feeding strategies, such as the addition of n-propanol, may be employed during fermentation.

Extraction and Chromatographic Purification

Following fermentation, the broth is harvested, and the erythromycins are extracted and purified using a series of chromatographic techniques.

Experimental Protocol: Extraction and Purification

-

Broth Filtration: The fermentation broth is filtered to remove the mycelia.

-

Solvent Extraction: The filtered broth is adjusted to a basic pH and extracted with an organic solvent such as ethyl acetate or chloroform.

-

Chromatography: The crude extract is subjected to multiple rounds of chromatography. A common technique is High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is employed to separate the different erythromycin congeners.

-

Detection: UV detection at 215 nm is commonly used to monitor the elution of the compounds.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or Mass Spectrometry to identify those containing this compound. The pure fractions are then pooled and concentrated.

Spectroscopic and Crystallographic Analysis

The purified this compound is then subjected to a battery of analytical techniques to determine its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation. For this compound, Electrospray Ionization (ESI) is a soft ionization technique commonly used.

Data Presentation: Mass Spectrometry Data of this compound

| Parameter | Value |

| Ionization Mode | ESI-MS (Positive) |

| Molecular Ion [M+H]⁺ | m/z (inferred based on structure) |

| High-Resolution MS | Provides exact mass for formula determination |

| Key Fragment Ions | Loss of desosamine sugar, loss of cladinose sugar, water loss |

Note: Specific high-resolution mass spectrometry data for this compound is not publicly available. The table reflects the expected data based on its known structure and the typical fragmentation of erythromycins.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

LC Separation: The sample is injected into an HPLC system coupled to a mass spectrometer. A C18 column with a gradient of acetonitrile and water (both with 0.1% formic acid) is used for separation.

-

MS Detection: The eluent from the LC is introduced into the ESI source of the mass spectrometer. Data is acquired in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques (COSY, HSQC, HMBC), are employed to assign all the proton and carbon signals in the molecule.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts of this compound

Specific ¹H and ¹³C NMR data for this compound are not publicly available. The following table presents a representative comparison with Erythromycin A to illustrate the expected shifts. The key difference would be observed in the signals corresponding to the C-16 methyl group, which is hydroxylated in this compound.

| Atom No. | Erythromycin A ¹³C Shift (ppm) | Erythromycin A ¹H Shift (ppm) | Expected this compound Shift Difference |

| ... | ... | ... | ... |

| C-16 (CH₂) | - | - | Downfield shift due to -OH |

| H-16 | - | - | Appearance of signals for CH₂OH |

| ... | ... | ... | ... |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon signals and establish the connectivity and stereochemistry of the molecule.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique was instrumental in confirming the structure of this compound.[1][2]

Experimental Protocol: X-ray Crystallography

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solvent or by vapor diffusion techniques.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise coordinates of each atom in the molecule.

Biosynthesis of this compound

This compound is biosynthesized from Erythromycin D, which is a precursor in the erythromycin biosynthetic pathway. The final step is a hydroxylation reaction.

Visualizations

Structure of this compound

References

The Erythromycin G Biosynthetic Pathway in Saccharopolyspora erythraea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Erythromycin G in the filamentous bacterium Saccharopolyspora erythraea. Erythromycin, a clinically significant macrolide antibiotic, exists as a complex of related compounds, with Erythromycin A being the most abundant and well-characterized. This compound, a minor congener, arises as a shunt product from the main biosynthetic pathway. This document details the enzymatic steps, genetic basis, and relevant experimental methodologies for studying this pathway, with a focus on quantitative data and visual representations of the core processes.

Core Biosynthetic Pathway of Erythromycins

The biosynthesis of erythromycins in Saccharopolyspora erythraea is a complex process orchestrated by a large polyketide synthase (PKS) and a series of post-PKS modifying enzymes. The genes encoding these enzymes are clustered together on the bacterial chromosome.[1][2] The pathway can be broadly divided into three main stages:

-

Macrolactone Ring Formation: The core of the erythromycin molecule, a 14-membered macrolactone ring called 6-deoxyerythronolide B (6-dEB), is synthesized by a modular Type I PKS known as 6-deoxyerythronolide B synthase (DEBS).

-

Hydroxylation Events: The 6-dEB core undergoes hydroxylation at specific positions, catalyzed by cytochrome P450 monooxygenases.

-

Glycosylation and Methylation: Sugar moieties are synthesized and attached to the macrolactone ring, followed by a final methylation step to yield the various erythromycin congeners.

Formation of the 6-Deoxyerythronolide B (6-dEB) Core

The synthesis of 6-dEB is the foundational step in erythromycin biosynthesis. This process is carried out by the DEBS enzyme complex, which consists of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3. These proteins are encoded by the eryA genes (eryAI, eryAII, and eryAIII). The DEBS complex functions as an assembly line, where a starter unit of propionyl-CoA is sequentially condensed with six molecules of (2S)-methylmalonyl-CoA. Each condensation and subsequent modification cycle is catalyzed by a specific module within the DEBS proteins. The final product, 6-dEB, is released from the enzyme complex by a thioesterase domain.

Post-PKS Modifications Leading to Erythromycin A, B, C, D, and G

Following the synthesis of 6-dEB, a series of post-PKS modifications occur to generate the different erythromycin variants.[3]

-

Hydroxylation at C-6: The enzyme EryF, a cytochrome P450 hydroxylase, catalyzes the hydroxylation of 6-dEB at the C-6 position to produce erythronolide B (EB).[4]

-

First Glycosylation: The sugar L-mycarose is attached to the C-3 hydroxyl group of EB by the glycosyltransferase EryBII, forming 3-O-mycarosylerythronolide B.

-

Second Glycosylation: The amino sugar D-desosamine is attached to the C-5 hydroxyl group by the glycosyltransferase EryCIII, yielding Erythromycin D.

-

Hydroxylation at C-12: The enzyme EryK, another cytochrome P450 hydroxylase, hydroxylates Erythromycin D at the C-12 position to produce Erythromycin C.[5][6]

-

Methylation: The final step in the biosynthesis of Erythromycin A is the methylation of the mycarose sugar of Erythromycin C by the S-adenosylmethionine-dependent methyltransferase EryG.[7] The same enzyme can also methylate Erythromycin D to produce Erythromycin B.[3]

The Biosynthetic Pathway of this compound

This compound is a naturally occurring minor erythromycin congener.[8] Its biosynthesis diverges from the main pathway leading to Erythromycin A.

Key Differentiating Step: C-16 Hydroxylation

This compound is formally derived from Erythromycin B through the hydroxylation of the C-16 methyl group.[8] This specific hydroxylation event is the defining feature of the this compound biosynthetic branch.

Proposed Enzymatic Step:

While the specific enzyme responsible for the C-16 hydroxylation has not been definitively identified, it is highly probable that a cytochrome P450 monooxygenase catalyzes this reaction. This hypothesis is based on the nature of the other hydroxylation steps in the erythromycin pathway, which are carried out by P450 enzymes (EryF and EryK).[4][5] This putative enzyme, here designated as "Ery-C16-hydroxylase," would act on Erythromycin B as its substrate.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Quantitative Data on Erythromycin Production

The production of erythromycins is a complex fermentation process, and yields can vary significantly depending on the strain of S. erythraea and the fermentation conditions. Erythromycin A is the major product, while this compound is produced in much smaller quantities.

| Erythromycin Congener | Typical Yield Range (mg/L) | Notes |

| Erythromycin A | 500 - 10,000+ | Major product; yields are highly dependent on strain and fermentation optimization.[8][9] |

| Erythromycin B | 50 - 500 | A common byproduct.[7] |

| Erythromycin C | 20 - 200 | Another common byproduct.[7] |

| Erythromycin D | Variable | Precursor to Erythromycins A, B, and C. |

| This compound | Trace amounts | Isolated from mother liquors of industrial fermentations; specific quantitative data is not widely reported.[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the erythromycin biosynthetic pathway.

Fermentation of Saccharopolyspora erythraea for Erythromycin Production

This protocol describes a typical batch fermentation process for producing erythromycin.

Workflow Diagram:

Materials:

-

Saccharopolyspora erythraea strain (e.g., NRRL 2338)

-

Seed Medium: (per liter) 10 g glucose, 25 g corn starch, 10 g yeast extract, 10 g whole milk powder, 2 g MgSO₄·7H₂O. Adjust pH to 7.2.[10]

-

Fermentation Medium: (per liter) 40 g cornstarch, 30 g soybean flour, 30 g dextrin, 2 g (NH₄)₂SO₄, 10 mL soybean oil, 60 g CaCO₃. Adjust pH to 7.2.[10]

-

Shaker flasks (250 mL)

-

Bioreactor (optional, for larger scale)

-

Incubator shaker

Procedure:

-

Spore Suspension: Prepare a spore suspension of S. erythraea from a mature agar plate in sterile water.

-

Seed Culture: Inoculate 50 mL of seed medium in a 250 mL flask with the spore suspension. Incubate at 28°C on a rotary shaker at 250 rpm for 2-3 days.[10]

-

Production Culture: Inoculate 30 mL of fermentation medium in a 250 mL flask with 2 mL of the seed culture.[10]

-

Fermentation: Incubate the production culture at 28-34°C on a rotary shaker at 250 rpm for 5-7 days.[10]

-

Monitoring: Monitor the fermentation by measuring pH, biomass, and erythromycin concentration at regular intervals.

-

Harvest: After the fermentation is complete, harvest the broth by centrifugation to separate the mycelium from the supernatant.

Extraction and Purification of Erythromycins

This protocol outlines a general procedure for extracting and purifying erythromycins from the fermentation broth.

Materials:

-

Fermentation broth supernatant

-

Ethyl acetate

-

Sodium hydroxide (1 M)

-

Hydrochloric acid (0.1 M)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Alkalinization: Adjust the pH of the fermentation supernatant to 9.5-10.0 with 1 M NaOH to ensure erythromycin is in its basic, more soluble form in organic solvents.

-

Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.

-

Back Extraction (Optional): To further purify, back-extract the combined ethyl acetate layers with 0.1 M HCl. This will move the protonated erythromycin into the aqueous phase. Then, re-adjust the aqueous phase to pH 9.5-10.0 and extract again with ethyl acetate.

-

Concentration: Evaporate the ethyl acetate extract to dryness using a rotary evaporator.

-

Chromatographic Purification: Dissolve the crude extract in a minimal amount of solvent and purify by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform to methanol) to separate the different erythromycin congeners.

HPLC Analysis of Erythromycin Congeners

This protocol provides a method for the separation and quantification of erythromycin A, B, C, and other related compounds.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0

-

Erythromycin standards (A, B, C, etc.)

Procedure:

-

Sample Preparation: Dissolve the purified erythromycin extract or a diluted fermentation broth sample in the mobile phase. Filter through a 0.45 µm filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 215 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the sample and standards. Identify and quantify the different erythromycin congeners by comparing their retention times and peak areas to those of the standards.

Enzyme Assay for Cytochrome P450 Hydroxylases (EryF and EryK)

This protocol is a general method for assaying the activity of cytochrome P450 hydroxylases like EryF and EryK.

Workflow Diagram:

Materials:

-

Purified EryF or EryK enzyme

-

Substrate: 6-dEB for EryF; Erythromycin D for EryK

-

NADPH

-

A suitable redox partner system (e.g., spinach ferredoxin and ferredoxin-NADP⁺ reductase)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Ethyl acetate

-

HPLC system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, substrate, P450 enzyme, and redox partners.

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding an equal volume of ethyl acetate.

-

Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper organic layer.

-

Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC or LC-MS analysis to detect and quantify the hydroxylated product.

Conclusion

The biosynthesis of this compound in Saccharopolyspora erythraea represents a fascinating offshoot of the main erythromycin pathway. While the core enzymatic machinery is shared, the specific hydroxylation at the C-16 position of Erythromycin B sets it apart. The identification and characterization of the putative "Ery-C16-hydroxylase" remains an area for future research and could open up new avenues for the bioengineering of novel erythromycin analogs. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and manipulate this important biosynthetic pathway.

References

- 1. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 eryF - Wikipedia [en.wikipedia.org]

- 5. Identification of a Saccharopolyspora erythraea gene required for the final hydroxylation step in erythromycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]

The Discovery and Isolation of Erythromycin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Erythromycin G, a naturally occurring macrolide antibiotic. The content herein is curated for professionals in the fields of microbiology, natural product chemistry, and drug development, offering detailed experimental methodologies, data presentation, and visualization of key processes.

Introduction to this compound

This compound is a minor, naturally produced analog of erythromycin, a widely used macrolide antibiotic. It was first isolated from the fermentation broth of Saccharopolyspora erythraea (formerly Streptomyces erythraeus), the same actinomycete bacterium that produces the more abundant Erythromycin A.[1] Structurally, this compound is the C-16 hydroxylated derivative of Erythromycin B.[1] This modification, a hydroxyl group on the ethyl side chain of the macrolactone ring, distinguishes it from other erythromycin congeners and influences its physicochemical and biological properties. The discovery of novel erythromycin analogs like this compound is of significant interest as they can serve as scaffolds for the development of new antibiotics with improved efficacy, altered pharmacokinetic profiles, or novel mechanisms of action.

Biosynthesis of this compound

The biosynthesis of erythromycins is a complex process orchestrated by a series of enzymes encoded by the ery gene cluster in Saccharopolyspora erythraea. The core of the molecule, the 14-membered macrolactone ring, is assembled by a modular polyketide synthase (PKS) known as 6-deoxyerythronolide B synthase (DEBS). Subsequent post-PKS modifications, including hydroxylations and glycosylations, lead to the various erythromycin congeners.

This compound is understood to be a derivative of Erythromycin B. The biosynthetic pathway is hypothesized to follow the main erythromycin production route, with a final hydroxylation step. While the specific enzyme responsible for the C-16 hydroxylation of Erythromycin B to yield this compound has not been definitively characterized in the literature, it is presumed to be a cytochrome P450 monooxygenase. These enzymes are well-known for their role in the oxidative modification of secondary metabolites in actinomycetes.

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.

References

Physicochemical Properties of Erythromycin G: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of Erythromycin G, aimed at researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data for the closely related and well-characterized Erythromycin A, alongside detailed experimental protocols for determining key physicochemical parameters.

Core Physicochemical Properties

Table 1: Physicochemical Data for this compound and Erythromycin A

| Property | This compound | Erythromycin A | Source(s) |

| Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₇H₆₇NO₁₃ | [1] |

| Molecular Weight | 733.9 g/mol | 733.93 g/mol | [2][3][4] |

| Melting Point | Data not available | 135-140 °C (resolidifies and melts again at 190-193 °C) | [2][3][4] |

| Solubility in Water | Data not available | ~2 mg/mL | [2][3][4] |

| Solubility in Organic Solvents | Data not available | Freely soluble in ethanol, acetone, chloroform, acetonitrile, and ethyl acetate. | [3][5][6][7] |

| pKa | Data not available | 8.8 | [2][8][9] |

| logP (Octanol-Water Partition Coefficient) | Data not available | Ranges from 1.4 to 4 | [9] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of macrolide antibiotics like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a widely used technique for its determination.[1][10][11][12][13]

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil) or a calibrated melting point apparatus.[11]

-

Heating: The heating bath is heated gradually, with constant stirring to ensure uniform temperature distribution. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the last solid particle disappears is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1 °C).[11]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[14][15][16][17][18]

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed, airtight container.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear, saturated supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance by measuring the change in pH as a function of the volume of added titrant.[19][20][21][22][23]

Methodology:

-

Solution Preparation: A known concentration of the substance is dissolved in a suitable solvent, typically water or a co-solvent system for poorly soluble compounds. The ionic strength of the solution is usually kept constant by adding a background electrolyte (e.g., KCl).[19]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.

-

pH Measurement: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is measured using a calibrated pH electrode.

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the substance is in its ionized form.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase (n-octanol).[24][25][26][27][28]

Methodology:

-

Phase Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Mechanism of Action of Macrolide Antibiotics

Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.[8][29][30][31][32][33][34][][36]

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow for Antibiotic Susceptibility Testing (Kirby-Bauer Method)

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antibiotics.[37][38][39][40][41]

Caption: Workflow of the Kirby-Bauer antibiotic susceptibility test.

References

- 1. pennwest.edu [pennwest.edu]

- 2. Erythromycin [drugfuture.com]

- 3. Erythromycin - LKT Labs [lktlabs.com]

- 4. Erythromycin(114-07-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 红霉素 potency: ≥850 μg per mg | Sigma-Aldrich [sigmaaldrich.com]

- 8. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. biorelevant.com [biorelevant.com]

- 15. uspnf.com [uspnf.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Solubility Measurements | USP-NF [uspnf.com]

- 18. m.youtube.com [m.youtube.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 27. researchgate.net [researchgate.net]

- 28. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]

- 29. Erythromycin - Wikipedia [en.wikipedia.org]

- 30. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Macrolide antibiotic interaction and resistance on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 36. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 37. mdpi.com [mdpi.com]

- 38. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 39. bio.libretexts.org [bio.libretexts.org]

- 40. researchgate.net [researchgate.net]

- 41. apec.org [apec.org]

Erythromycin G as a Biosynthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a clinically significant macrolide antibiotic, is a complex secondary metabolite produced by the soil bacterium Saccharopolyspora erythraea. Its biosynthesis is a multi-step process involving a modular polyketide synthase (PKS) and a series of post-PKS tailoring enzymes that modify the initial macrolactone core. Among the various erythromycin congeners produced during fermentation, Erythromycin G holds a unique position. This technical guide provides an in-depth exploration of this compound's role as a biosynthetic intermediate, detailing the enzymatic transformations leading to its formation and its place within the broader erythromycin biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific aspect of erythromycin biosynthesis.

The Erythromycin Biosynthetic Pathway: An Overview

The biosynthesis of erythromycin A, the most abundant and clinically relevant form, begins with the assembly of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), by a large, modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS)[1][2][3]. Following the formation of 6-dEB, a series of post-PKS modifications occur, including hydroxylations, glycosylations, and methylations, to yield the final product[4]. These tailoring steps are crucial for the biological activity of the antibiotic.

The generally accepted late-stage biosynthetic pathway leading to Erythromycin A is depicted below.

This compound: A Hydroxylated Derivative of Erythromycin B

This compound is a naturally occurring macrolide isolated from cultures of Saccharopolyspora erythraea. Its structure was determined to be a hydroxylated derivative of Erythromycin B at the C-16 methyl group. While the enzyme responsible for this specific C-16 hydroxylation has not been definitively identified, it is presumed to be a cytochrome P450 monooxygenase, given the nature of the reaction. The formation of this compound represents a branch point from the main pathway leading to Erythromycin A.

Chemical Structure of Key Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Erythromycin B | C37H67NO12 | 717.9 | Lacks the C12 hydroxyl group present in Erythromycin A. |

| This compound | C37H67NO13 | 733.9 | Hydroxylated at the C-16 methyl group of Erythromycin B. |

Key Tailoring Enzymes in Late-Stage Erythromycin Biosynthesis

The conversion of the initial macrolactone core into the various erythromycin congeners is orchestrated by a suite of tailoring enzymes. The characterization of these enzymes is crucial for understanding and potentially manipulating the biosynthetic pathway to produce novel erythromycin derivatives.

EryF: C-6 Hydroxylase

EryF is a cytochrome P450 monooxygenase that catalyzes the stereospecific hydroxylation of 6-dEB at the C-6 position to form erythronolide B (EB)[1][2]. This is the first post-PKS modification step.

EryK: C-12 Hydroxylase

EryK is another cytochrome P450 monooxygenase responsible for the hydroxylation of the macrolide ring at the C-12 position[4]. It can act on both Erythromycin D to produce Erythromycin C, and on Erythromycin B to contribute to the formation of Erythromycin A.

EryG: S-adenosylmethionine-dependent O-methyltransferase

EryG is an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that catalyzes the methylation of the mycarose sugar moiety attached to the macrolide ring[4]. This enzyme is responsible for the conversion of Erythromycin D to Erythromycin B and Erythromycin C to Erythromycin A.

Putative C-16 Hydroxylase for this compound Formation

The enzyme responsible for the C-16 hydroxylation of Erythromycin B to yield this compound has not yet been explicitly identified and characterized. However, based on the chemical transformation, it is hypothesized to be a cytochrome P450 hydroxylase. The identification and characterization of this enzyme would be a significant advancement in understanding the full biosynthetic potential of S. erythraea.

Experimental Protocols

This section provides generalized protocols for the expression, purification, and assay of the key tailoring enzymes, as well as for the analysis of erythromycin intermediates. These protocols are based on established methods for similar enzymes and analytical techniques.

Heterologous Expression and Purification of Recombinant Enzymes (EryF, EryK, EryG)

A common strategy for obtaining sufficient quantities of biosynthetic enzymes for in vitro studies is through heterologous expression in a host organism like Escherichia coli.

Methodology:

-

Gene Cloning: The genes encoding EryF, EryK, and EryG are amplified from S. erythraea genomic DNA and cloned into a suitable E. coli expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.

-

Purification: The soluble protein fraction is purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). The purified protein is then dialyzed against a storage buffer.

-

Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting.

In Vitro Enzyme Assays

a) P450 Hydroxylase (EryF, EryK) Assay:

This assay measures the conversion of the substrate (e.g., 6-dEB for EryF, Erythromycin D for EryK) to the hydroxylated product.

Reaction Mixture:

| Component | Final Concentration |

| Purified P450 Enzyme | 1-5 µM |

| Substrate | 10-100 µM |

| NADPH | 1 mM |

| A P450 reductase system | (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase) |

| Buffer (e.g., Potassium Phosphate, pH 7.4) | 50-100 mM |

Procedure:

-

The reaction is initiated by the addition of NADPH.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).

-

The product is extracted, dried, and redissolved in a suitable solvent for HPLC or LC-MS analysis.

b) Methyltransferase (EryG) Assay:

This assay measures the transfer of a methyl group from SAM to the substrate (e.g., Erythromycin D or C).

Reaction Mixture:

| Component | Final Concentration |

| Purified EryG Enzyme | 1-5 µM |

| Substrate | 10-100 µM |

| S-adenosyl-L-methionine (SAM) | 100-500 µM |

| Buffer (e.g., Tris-HCl, pH 8.0) | 50-100 mM |

| MgCl2 | 2-5 mM |

Procedure:

-

The reaction is initiated by the addition of SAM.

-

The mixture is incubated at a controlled temperature (e.g., 37°C).

-

The reaction is quenched and the product is analyzed by HPLC or LC-MS.

Analytical Methods: HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential techniques for the separation, identification, and quantification of erythromycin and its biosynthetic intermediates.

Typical HPLC Conditions for Erythromycin Analysis:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~215 nm or Mass Spectrometry (ESI+) |

| Column Temperature | 30-40°C |

Sample Preparation:

Fermentation broth samples are typically centrifuged to remove cells, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The organic extract is then evaporated to dryness and reconstituted in the mobile phase before injection.

Quantitative Data

The following tables summarize available quantitative data related to the enzymes and intermediates in the erythromycin biosynthetic pathway. It is important to note that specific kinetic parameters for the C-16 hydroxylation leading to this compound are not yet available in the literature.

Table 1: Kinetic Parameters of Selected Erythromycin Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Source |

| DEBS 1+TE | (2S)-methylmalonyl-CoA | 24 | 3.4 | [5] |

| DEBS (complete) | (2S)-methylmalonyl-CoA | - | 0.5 | [5] |

| EryF (recombinant) | 6-deoxyerythronolide B analog | - | 53 | [2] |

Table 2: HPLC Retention Times of Erythromycin Congeners (Example)

Note: Retention times are highly dependent on the specific HPLC method and column used.

| Compound | Approximate Retention Time (min) |

| Erythromycin C | 12.5 |

| Erythromycin A | 14.2 |

| Erythromycin B | 16.8 |

Conclusion and Future Directions

This compound serves as an intriguing example of the metabolic diversity generated by the tailoring enzymes in the erythromycin biosynthetic pathway. While its direct biological activity may be less potent than Erythromycin A, its formation highlights the potential for generating novel macrolide structures through biocatalysis.

A key area for future research is the definitive identification and characterization of the enzyme responsible for the C-16 hydroxylation of Erythromycin B. The discovery of this enzyme would not only complete our understanding of this compound's biosynthesis but also provide a new biocatalytic tool for the targeted modification of macrolide antibiotics. Further in-depth kinetic analysis of all the late-stage tailoring enzymes will provide a more complete quantitative picture of the flux through the various branches of the pathway, enabling more predictable and efficient metabolic engineering efforts to produce desired erythromycin analogs. The development of robust and validated analytical methods for the baseline separation and quantification of all erythromycin congeners, including this compound, will be essential for these future studies.

References

- 1. Characterization of Saccharopolyspora erythraea cytochrome P-450 genes and enzymes, including 6-deoxyerythronolide B hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Saccharopolyspora erythraea cytochrome P-450 genes and enzymes, including 6-deoxyerythronolide B hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jb.asm.org [jb.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Erythromycin biosynthesis: kinetic studies on a fully active modular polyketide synthase using natural and unnatural substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of Erythromycin G

A comprehensive examination of the antibacterial properties and cellular mechanisms of Erythromycin G, providing researchers, scientists, and drug development professionals with a foundational understanding of this macrolide antibiotic.

Introduction

This compound is a naturally occurring macrolide antibiotic belonging to the erythromycin family, a group of compounds produced by the actinomycete Saccharopolyspora erythraea. While Erythromycin A is the most well-known and clinically utilized member of this family, a spectrum of related structures, including this compound, are also produced during fermentation. This technical guide provides a detailed overview of the biological activity of this compound, drawing upon available scientific literature. Due to the limited specific data on this compound, this guide also presents comparative data on other erythromycin analogues to provide a broader context for its potential activity.

Erythromycins, as a class, are known for their bacteriostatic activity against a wide range of bacteria, primarily Gram-positive organisms. Their mechanism of action involves the inhibition of bacterial protein synthesis. Beyond their antimicrobial properties, macrolides like erythromycin have been recognized for their anti-inflammatory and immunomodulatory effects.

This guide summarizes the known antibacterial spectrum of erythromycins, presents available quantitative data on their activity, details relevant experimental protocols for assessing biological activity, and visualizes the key signaling pathways influenced by this class of antibiotics.

Data Presentation: Comparative Antibacterial Activity of Erythromycins

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively available in publicly accessible literature, a seminal study by Kibwage et al. provides a comparative analysis of the in vitro activity of Erythromycin A, B, C, and D. This data offers valuable insight into the potential antibacterial potency of this compound relative to its better-understood counterparts.

Table 1: Comparative In Vitro Antibacterial Activity of Erythromycin A, B, C, and D against Gram-Positive Bacteria [1]

| Bacterial Strain | Erythromycin A (MIC, µg/mL) | Erythromycin B (MIC, µg/mL) | Erythromycin C (MIC, µg/mL) | Erythromycin D (MIC, µg/mL) |

| Staphylococcus aureus | 0.2 | 0.4 | 0.8 | 1.6 |

| Streptococcus pyogenes | 0.05 | 0.1 | 0.2 | 0.4 |

| Streptococcus pneumoniae | 0.025 | 0.05 | 0.1 | 0.2 |

| Bacillus subtilis | 0.1 | 0.2 | 0.4 | 0.8 |

| Corynebacterium diphtheriae | 0.05 | 0.1 | 0.2 | 0.4 |

Table 2: Comparative In Vitro Antibacterial Activity of Erythromycin A, B, C, and D against Gram-Negative Bacteria [1]

| Bacterial Strain | Erythromycin A (MIC, µg/mL) | Erythromycin B (MIC, µg/mL) | Erythromycin C (MIC, µg/mL) | Erythromycin D (MIC, µg/mL) |

| Neisseria gonorrhoeae | 0.4 | 0.8 | 1.6 | 3.2 |

| Haemophilus influenzae | 3.2 | 6.4 | 12.8 | >25.6 |

| Bordetella pertussis | 0.1 | 0.2 | 0.4 | 0.8 |

| Escherichia coli | >128 | >128 | >128 | >128 |

| Pseudomonas aeruginosa | >128 | >128 | >128 | >128 |

Note: The data presented in these tables are representative values from the study by Kibwage et al. and are intended for comparative purposes. Actual MIC values can vary depending on the specific strain and testing conditions.

Mechanism of Action

The primary mechanism of antibacterial action for erythromycins is the inhibition of protein synthesis in susceptible bacteria. This is achieved through the following steps:

-

Binding to the 50S Ribosomal Subunit: Erythromycin binds to the 23S ribosomal RNA (rRNA) component of the large 50S subunit of the bacterial ribosome.

-

Blockade of the Exit Tunnel: This binding occurs at or near the peptidyl transferase center and obstructs the polypeptide exit tunnel.

-

Inhibition of Translocation: The presence of the macrolide in the exit tunnel interferes with the translocation of the nascent peptidyl-tRNA from the A-site to the P-site of the ribosome.

-

Premature Dissociation: This interference leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein elongation and synthesis.

This process is bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than killing them outright.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of erythromycin and its analogues.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

1. Materials:

-

Bacterial Culture: A pure, overnight culture of the test organism grown in appropriate broth (e.g., Tryptic Soy Broth for staphylococci and streptococci, Haemophilus Test Medium for H. influenzae).

-

Antimicrobial Agent: A stock solution of this compound of known concentration, prepared in a suitable solvent and filter-sterilized.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

-

96-Well Microtiter Plates: Sterile, U-bottom plates.

-

Spectrophotometer or Microplate Reader: For measuring bacterial growth.

2. Procedure:

-

Inoculum Preparation:

-

Aseptically transfer colonies from an overnight agar plate to a tube of sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of Antimicrobial Agent:

-

Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard 50 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) on each plate.

-

-

Incubation:

-

Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like S. pneumoniae and H. influenzae).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is determined as the lowest concentration that shows a significant reduction in OD compared to the growth control.

-

Caption: Workflow for MIC determination by broth microdilution.

Signaling Pathway Modulation

Beyond their direct antibacterial effects, macrolide antibiotics, including erythromycin, have been shown to possess anti-inflammatory and immunomodulatory properties. A key signaling pathway modulated by erythromycin is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, bacterial products), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Erythromycin has been shown to inhibit the activation of NF-κB, although the precise mechanism is still under investigation. This inhibition appears to occur downstream of IκB degradation, suggesting that erythromycin may interfere with the nuclear translocation of NF-κB or its binding to DNA.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a naturally occurring analogue of erythromycin with expected antibacterial activity, primarily against Gram-positive bacteria, through the inhibition of protein synthesis. While specific quantitative data for this compound is limited, comparative studies of other erythromycin congeners suggest a spectrum of activity that warrants further investigation. The established anti-inflammatory properties of the macrolide class, particularly through the modulation of the NF-κB signaling pathway, indicate that this compound may also possess immunomodulatory effects. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the biological activity of this compound and other novel antimicrobial compounds. Further research is necessary to fully elucidate the antibacterial spectrum, potency, and clinical potential of this compound.

References

The Pivotal Role of Erythromycin G and its Precursors in Macrolide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a clinically significant macrolide antibiotic, is a complex secondary metabolite produced by the soil bacterium Saccharopolyspora erythraea. The biosynthesis of erythromycin A, the most potent and widely used congener, proceeds through a multifaceted pathway involving a modular polyketide synthase (PKS) and a series of post-PKS modifications. This technical guide delves into the core of this intricate process, with a particular focus on the role of Erythromycin G and its relationship with other key intermediates. Understanding these biosynthetic steps is paramount for rational strain improvement and the generation of novel macrolide derivatives with enhanced therapeutic properties.

The erythromycin biosynthetic gene cluster encodes a suite of enzymes responsible for assembling the 14-membered macrolide ring and subsequently tailoring it with deoxy sugar moieties and specific hydroxylations and methylations.[1] Key tailoring enzymes include the cytochrome P450 hydroxylases EryF and EryK, and the S-adenosyl-L-methionine-dependent methyltransferase EryG.[1][2] These enzymes catalyze the conversion of a cascade of intermediates, primarily Erythromycin D, into Erythromycin C, Erythromycin B, and ultimately Erythromycin A.[2] Within this complex network of reactions, this compound emerges as a naturally occurring derivative, providing further insight into the metabolic plasticity of S. erythraea.

The Erythromycin Biosynthetic Pathway: A Crossroads of Intermediates

The biosynthesis of erythromycin A is not a linear process but rather a branched pathway with several key intermediates that can be shunted towards different end products. The central precursor to the various erythromycin congeners is 6-deoxyerythronolide B (6-dEB), which is synthesized by the DEBS PKS.[3] Following the formation of 6-dEB, a series of post-PKS modifications occur, including glycosylation and oxidation, to yield the various erythromycin forms.

Erythromycin D stands as a critical branchpoint in the pathway. It can be hydroxylated at the C-12 position by the cytochrome P450 enzyme EryK to produce Erythromycin C.[2] Alternatively, Erythromycin D can be methylated at the 3"-hydroxyl group of the mycarose sugar by the enzyme EryG to yield Erythromycin B.[2] Subsequently, Erythromycin A is formed through two possible routes: the methylation of Erythromycin C by EryG or the hydroxylation of Erythromycin B by EryK.[2]

This compound is a naturally occurring macrolide that is formally derived from Erythromycin B through the hydroxylation of the C-16 methyl group. While the specific cytochrome P450 enzyme responsible for this C-16 hydroxylation has not been definitively characterized in the reviewed literature, its presence highlights a further layer of enzymatic modification within the erythromycin biosynthetic machinery. The formation of this compound from Erythromycin B represents a minor branch from the main pathway leading to Erythromycin A.

Quantitative Analysis of Erythromycin Congener Production

The targeted disruption of the eryK and eryG genes in industrial strains of S. erythraea has provided valuable quantitative data on the flux of intermediates through the biosynthetic pathway. These studies underscore the competitive nature of the enzymes EryK and EryG for their common substrate, Erythromycin D.

| Strain | Genotype | Erythromycin B (g/L) | Erythromycin C (g/L) | Erythromycin D (g/L) |

| HL3168 E3 | Wild Type (Industrial) | - | - | - |

| QL-K | eryK knockout | 1.70 | - | 0.10 |

| QL-G | eryG knockout | - | 2.48 | 0.67 |

| QL-KG | eryK & eryG double knockout | - | - | 2.15 |

| Table 1: Production of Erythromycin Congeners in eryK and eryG Knockout Strains of S. erythraea HL3168 E3.[4] Data for the wild-type strain's specific congener production was not provided in this format in the source. |

In another study, a different industrial strain of S. erythraea (HL3168 E3) was analyzed, and the fermentation broth contained approximately 3.36 mg/ml of Erythromycin A, 0.91 mg/ml of Erythromycin B, and 0.26 mg/ml of Erythromycin C.[5] This highlights the natural distribution of these congeners in a producing strain.

Experimental Protocols

Fermentation of Saccharopolyspora erythraea for Erythromycin Production

A generalized protocol for the fermentation of S. erythraea can be synthesized from various reported methods.[1][3]

a. Seed Culture Preparation:

-

Inoculate a sporulated culture of S. erythraea from an ESM agar plate into a 250 mL flask containing 25 mL of seed medium (e.g., 0.5% glucose, 2.5% corn starch, 1% yeast extract, 1% whole-milk powder, 0.2% MgSO₄·7H₂O, pH 7.2).[3]

-

Incubate the flask at 28°C for 72 hours on a rotary shaker at 250 rpm.[3]

b. Production Fermentation:

-

Transfer 2 mL of the seed culture into a 250 mL flask containing 30 mL of fermentation medium (e.g., EFM medium: 4% cornstarch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, 6% CaCO₃, pH 7.2).[3]

-

Incubate the production culture under the same conditions as the seed culture (28°C, 250 rpm) for 7 days.[3]

Gene Knockout in Saccharopolyspora erythraea via Homologous Recombination

Targeted gene disruption is a crucial tool for studying gene function and for strain improvement. While CRISPR-Cas9 has become a prominent method, homologous recombination remains a foundational technique.

HPLC Analysis of Erythromycin Congeners

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of erythromycin and its related substances.

a. Sample Preparation:

-

Centrifuge the fermentation broth to remove mycelia.

-

The supernatant can be directly analyzed or subjected to solid-phase extraction for cleanup and concentration.

b. Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used.[6]

-

Mobile Phase: An isocratic mobile phase can be composed of acetonitrile, methanol, 0.2 M ammonium acetate, and water (e.g., in a ratio of 45:10:10:35).[6]

-

Detection: UV detection at a wavelength of around 215 nm is suitable for erythromycins.[7]

-

Quantification: Concentrations are determined by comparing peak areas to those of known standards for each erythromycin congener.

Conclusion

The biosynthesis of erythromycin is a complex and highly regulated process. This compound, a hydroxylated derivative of Erythromycin B, represents a side product of this intricate pathway. While its direct biological significance and the specific enzyme responsible for its formation require further investigation, its existence underscores the potential for generating novel macrolide structures through the manipulation of the tailoring enzymes in Saccharopolyspora erythraea. The use of targeted gene disruption, coupled with detailed quantitative analysis of the resulting fermentation products, continues to be a powerful strategy for both fundamental research into macrolide biosynthesis and the industrial development of improved antibiotic production strains. The methodologies and data presented in this guide provide a solid foundation for professionals in the field to further explore and engineer this important class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Saccharopolyspora erythraea cytochrome P-450 genes and enzymes, including 6-deoxyerythronolide B hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Characterization of a New Erythromycin Biosynthetic Gene Cluster in Actinopolyspora erythraea YIM90600, a Novel Erythronolide-Producing Halophilic Actinomycete Isolated from Salt Field | PLOS One [journals.plos.org]

- 7. Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation. Competition during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Erythromycin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin G is a naturally occurring macrolide antibiotic and a minor congener produced during the fermentation of Saccharopolyspora erythraea. Structurally, it is the C-16 hydroxylated derivative of Erythromycin B, a more abundant member of the erythromycin family. This technical guide provides a comprehensive overview of the discovery, biosynthesis, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative data on its biological activity and physicochemical properties, and a discussion of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial engineering.

Introduction

The erythromycins are a well-established class of 14-membered macrolide antibiotics, with Erythromycin A being the most clinically significant member. They are produced by the soil bacterium Saccharopolyspora erythraea and exert their bacteriostatic effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1][2] The discovery of minor congeners, such as this compound, provides valuable insights into the biosynthetic machinery of the producing organism and offers opportunities for the generation of novel antibiotic derivatives through synthetic and semi-synthetic approaches.

This compound was first isolated from the mother liquors of Saccharopolyspora erythraea fermentation broths.[3] Its discovery highlighted the diversity of the erythromycin biosynthetic pathway and the potential for late-stage tailoring enzymes to generate structural analogues. This guide will delve into the technical details of its discovery and characterization.

Biosynthesis of this compound

The biosynthesis of erythromycins begins with the assembly of the polyketide backbone by a large modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[4] The resulting 6-deoxyerythronolide B undergoes a series of post-polyketide modifications, including hydroxylations and glycosylations, to yield the various erythromycin congeners.

This compound is formed via a late-stage hydroxylation of Erythromycin B. This reaction is catalyzed by a cytochrome P450 monooxygenase that specifically targets the C-16 methyl group. While the specific enzyme responsible for this transformation has not been definitively characterized, it is hypothesized to be a member of the P450 family encoded within the erythromycin biosynthetic gene cluster, similar to EryF and EryK which are responsible for other hydroxylations in the pathway.[5]

Caption: Proposed biosynthetic pathway of this compound from Erythronolide B.

Experimental Protocols

Fermentation and Isolation

The production of this compound is achieved through fermentation of Saccharopolyspora erythraea. As a minor component, its isolation requires large-scale fermentation and purification from the concentrated mother liquors remaining after the crystallization of more abundant erythromycins.

Protocol for Fermentation (General):

-

Inoculum Preparation: A well-sporulated culture of Saccharopolyspora erythraea is used to inoculate a seed medium. The seed culture is incubated for 48-72 hours at 28-30°C with shaking.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a suitable medium rich in carbon and nitrogen sources. Fermentation is carried out for 7-10 days at 28-30°C with controlled aeration and agitation.

-

Harvesting: The fermentation broth is harvested and the mycelium is separated by filtration or centrifugation.

Protocol for Isolation of this compound:

-

Extraction: The fermentation filtrate is adjusted to an alkaline pH (8.5-9.5) and extracted with a suitable organic solvent such as ethyl acetate or methyl isobutyl ketone.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: this compound is purified from the crude extract using a combination of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC). A gradient of chloroform and methanol is often employed for the initial separation on silica gel.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic methods and X-ray crystallography.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule, including chemical shifts, coupling constants, and integration.

-

¹³C NMR: Identifies the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Provides the molecular weight of the compound.

-

Tandem MS (MS/MS): Used to fragment the molecule and obtain information about its substructures.

X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in its crystalline state.

Quantitative Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₇H₆₇NO₁₃ |

| Molecular Weight | 733.93 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Data not available |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water |

Spectroscopic Data

Table 1: ¹H NMR Data for Erythromycin A (CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | 4.05 | dq |

| H-3 | 3.75 | m |

| H-4 | 3.05 | m |

| H-5 | 3.90 | dd |

| H-6 | 1.55, 1.90 | m |

| ... | ... | ... |

Table 2: ¹³C NMR Data for Erythromycin A (CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C-1 | 175.7 |

| C-2 | 45.3 |

| C-3 | 83.9 |

| C-4 | 39.1 |

| C-5 | 80.6 |

| ... | ... |

Biological Activity

The antibacterial activity of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of its potency.

Table 3: Comparative Antibacterial Activity of Erythromycins (MIC in µg/mL)

| Organism | Erythromycin A | Erythromycin B | Erythromycin C | Erythromycin D | This compound |

| Staphylococcus aureus | 0.12 - 1 | 0.25 - 2 | 0.5 - 4 | 1 - 8 | Data not available |

| Streptococcus pneumoniae | 0.015 - 0.25 | 0.03 - 0.5 | 0.06 - 1 | 0.12 - 2 | Data not available |

| Streptococcus pyogenes | 0.015 - 0.12 | 0.03 - 0.25 | 0.06 - 0.5 | 0.12 - 1 | Data not available |

| Haemophilus influenzae | 1 - 8 | 2 - 16 | 4 - 32 | 8 - 64 | Data not available |

Note: Specific MIC values for this compound are not widely published. The table is presented to show the relative activities of other erythromycins.[1]

Experimental and Logical Workflows

The discovery and characterization of a minor natural product like this compound follows a logical workflow.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

The discovery of this compound from Saccharopolyspora erythraea underscores the biosynthetic plasticity of this important antibiotic-producing microorganism. As a hydroxylated derivative of Erythromycin B, it provides a valuable addition to the family of erythromycin natural products. Further research is warranted to fully elucidate its biological activity profile and to identify the specific P450 monooxygenase responsible for its formation. This knowledge could be leveraged in synthetic biology and metabolic engineering approaches to generate novel and more potent macrolide antibiotics. This technical guide provides a foundational resource for researchers to build upon in their exploration of erythromycins and other complex natural products.

References

- 1. Identification and Characterization of a New Erythromycin Biosynthetic Gene Cluster in Actinopolyspora erythraea YIM90600, a Novel Erythronolide-Producing Halophilic Actinomycete Isolated from Salt Field | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a Saccharopolyspora erythraea gene required for the final hydroxylation step in erythromycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the X-ray Crystallography of Erythromycin Derivatives

Disclaimer: As of December 2025, a detailed single-crystal X-ray crystallographic study for Erythromycin G is not publicly available in scientific literature. This guide, therefore, focuses on a closely related and structurally characterized derivative, Erythromycin A 6,9-imino ether , to provide researchers, scientists, and drug development professionals with an in-depth understanding of the crystallographic techniques applied to the erythromycin family of macrolides. The methodologies and data presentation herein serve as a representative example of the crystallographic analysis of such compounds.

Introduction

Erythromycins are a class of macrolide antibiotics crucial in treating various bacterial infections. Their therapeutic efficacy is intrinsically linked to their three-dimensional structure, which dictates their binding to the bacterial ribosome. X-ray crystallography is the definitive method for elucidating these precise molecular architectures at an atomic level. This technical guide details the experimental protocols and crystallographic data for Erythromycin A 6,9-imino ether, offering a comprehensive overview for researchers engaged in the structural analysis of macrolide antibiotics.

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous series of experimental procedures, from crystal growth to data refinement. The following sections outline the detailed methodologies for the crystallographic analysis of Erythromycin A 6,9-imino ether.

Synthesis and Crystallization

The synthesis of Erythromycin A 6,9-imino ether is achieved through a Beckmann rearrangement of Erythromycin A 9(E)-oxime.

Experimental Workflow for Synthesis and Crystallization

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Erythromycin G from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin G is a minor component of the erythromycin complex produced during fermentation by Saccharopolyspora erythraea. Its structural similarity to the main component, Erythromycin A, presents a significant purification challenge. This document provides a comprehensive set of protocols for the isolation and purification of this compound from fermentation broth. The methodologies described herein are based on established techniques for the separation of the erythromycin complex and are intended as a foundational framework that will require optimization for the specific isolation of this compound. The protocols cover fermentation broth pretreatment, primary separation via solvent extraction and resin adsorption, and final purification using column chromatography. Analytical methods for monitoring the purification process are also detailed.

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a complex mixture of structurally related erythromycins, with Erythromycin A being the most abundant and clinically significant component. Other minor variants, such as Erythromycins B, C, D, E, F, and G, are also produced. This compound is a structurally similar analogue of Erythromycin A and is often considered an impurity in the final drug product. The isolation and purification of this compound are essential for its characterization, for use as an analytical standard, and for toxicological studies.

The purification of a minor component like this compound from a complex mixture of analogues is a multi-step process that leverages subtle differences in the physicochemical properties of the molecules. This application note outlines a general yet detailed workflow for this purpose.

Overall Purification Workflow

The isolation and purification of this compound can be conceptually divided into three main stages: Pretreatment of the fermentation broth, Primary Separation to isolate the erythromycin complex, and Final Purification to separate this compound from other erythromycin variants.

Caption: Overall workflow for the isolation and purification of this compound.

Experimental Protocols

Pretreatment of Fermentation Broth

The initial step involves the removal of microbial biomass and other suspended solids from the fermentation broth.

Protocol 3.1.1: Centrifugation and Filtration

-

Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the microbial cells.

-

Decant the supernatant carefully.

-

Filter the supernatant through a series of membranes, starting with a 0.45 µm filter followed by a 0.22 µm filter to remove any remaining fine particles.

-

Alternatively, advanced ceramic membrane filtration can be employed for clarification.[1]

Primary Separation

This stage aims to extract the erythromycin complex from the clarified broth, concentrating the target molecules and removing the bulk of aqueous impurities.

Protocol 3.2.1: Liquid-Liquid Extraction

-